![molecular formula C20H26O4 B1673082 乔尔金内酯B CAS No. 37905-08-1](/img/structure/B1673082.png)
乔尔金内酯B
描述
科学研究应用
Anticancer Properties
1.1 Mechanisms of Action
Jolkinolide B has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, colorectal, and hepatocellular carcinoma cells. The primary mechanisms through which Jolkinolide B exerts its effects include:
- Inhibition of the PI3K/Akt/mTOR Pathway : Jolkinolide B significantly inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. In studies involving MCF-7 breast cancer cells and LNCaP prostate cancer cells, treatment with Jolkinolide B resulted in increased apoptosis and decreased cell viability .
- Regulation of Apoptotic Markers : The compound affects the expression of key apoptotic proteins such as Bcl-2 and Bax. For instance, in MDA-MB-231 cells, Jolkinolide B treatment led to a decrease in the Bcl-2/Bax ratio, promoting cytochrome c release and caspase-3 activation .
- Induction of Endoplasmic Reticulum Stress : In colorectal carcinoma cells, Jolkinolide B was found to provoke endoplasmic reticulum stress, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis .
1.2 Cancer Types Targeted
Clinical Implications
2.1 Potential Therapeutic Applications
Given its promising anticancer properties, Jolkinolide B is being investigated for potential use as a therapeutic agent in various cancers. Its ability to target multiple pathways suggests that it could be effective not only as a standalone treatment but also in combination therapies.
- Combination Therapies : Studies indicate that Jolkinolide B may enhance the efficacy of existing treatments. For example, combining Jolkinolide B with chemotherapy agents has shown synergistic effects in inhibiting tumor growth .
- Targeting Specific Cancer Subtypes : Research has highlighted that Jolkinolide B may have differential effects on cancer subtypes. For instance, it has been noted to have a more significant impact on luminal B subtype breast cancer compared to luminal A .
Case Studies
Several studies provide insights into the therapeutic potential of Jolkinolide B:
- Breast Cancer Study : A study demonstrated that treatment with Jolkinolide B significantly reduced the proliferation and migration of luminal B subtype breast cancer cells while increasing apoptosis rates .
- Hepatocellular Carcinoma Study : Research indicated that Jolkinolide B inhibited migration and invasion in Huh-7 and SK-Hep-1 cell lines by downregulating β-catenin signaling pathways .
作用机制
木栓酮B通过多种分子机制发挥作用:
抗肿瘤活性: 它通过产生活性氧物种和引起内质网应激来诱导癌细胞凋亡.
6. 与相似化合物的比较
木栓酮B因其独特的生物活性及其分子靶点,在二萜类中独树一帜。类似的化合物包括:
松果菊苷B: 另一种具有抗炎和抗肿瘤特性的二萜类化合物.
17-羟基木栓酮B: 木栓酮B的衍生物,具有类似的生物活性.
青蒿素: 一种具有有效抗肿瘤作用的倍半萜内酯.
这些化合物共享一些作用机制,但在其特定靶点和功效方面有所不同。
生化分析
Biochemical Properties
Jolkinolide B interacts with various enzymes and proteins, leading to a series of biochemical reactions. It has been found to suppress the proliferation of MKN45 cells in vitro . It induces DNA damage in gastric cancer MKN45 cells and activates the ATR-CHK1-CDC25A-Cdk2 signaling pathway . It also induces apoptosis through the mitochondrial pathway .
Cellular Effects
Jolkinolide B has significant effects on various types of cells and cellular processes. It inhibits the growth of gastric cancer cells by causing DNA damage and inducing cell cycle arrest . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Jolkinolide B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates PI3K/Akt and IAP family proteins, leading to activation of caspase-3 and -9 .
Temporal Effects in Laboratory Settings
Over time, Jolkinolide B has been observed to suppress the proliferation of MKN45 cells in vitro and inhibit MKN45 xenograft tumor growth in vivo
Dosage Effects in Animal Models
The effects of Jolkinolide B vary with different dosages in animal models. While specific dosage effects are still being studied, it has been found to inhibit MKN45 xenograft tumor growth in nude mice .
Metabolic Pathways
Jolkinolide B is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being researched.
Transport and Distribution
The transport and distribution of Jolkinolide B within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 木栓酮B的全合成从二氢香叶醇开始,涉及多个步骤 . 该过程包括制备4-亚甲基-2,3-取代丁烯内酯,它们是合成中的关键中间体 .
工业生产方法: 木栓酮B的工业生产通常涉及从续随子的根部提取。 根部被粉碎、筛选,然后用溶剂提取 . 然后纯化提取物以分离木栓酮B。
化学反应分析
反应类型: 木栓酮B会发生各种化学反应,包括:
氧化: 木栓酮B可以被氧化形成活性氧物种,它们在它的抗肿瘤活性中起作用.
还原: 还原反应可以改变木栓酮B中的官能团,可能改变其生物活性。
取代: 木栓酮B可以参与取代反应,其中官能团被其他原子或基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在各种条件下使用卤素和亲核试剂等试剂。
主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化会导致形成活性氧物种,而还原会导致产生修饰的二萜类结构。
相似化合物的比较
Jolkinolide B is unique among diterpenoids due to its specific bioactivities and molecular targets. Similar compounds include:
Eriocalyxin B: Another diterpenoid with anti-inflammatory and antitumor properties.
17-Hydroxy-jolkinolide B: A derivative of Jolkinolide B with similar biological activities.
Parthenolide: A sesquiterpene lactone with potent antitumor effects.
These compounds share some mechanisms of action but differ in their specific targets and efficacy.
生物活性
Jolkinolide B (JB) is a diterpenoid compound derived from Euphorbia fischeriana, known for its diverse biological activities, particularly in cancer research. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications.
Jolkinolide B exhibits multiple anticancer mechanisms, primarily through the modulation of apoptosis and cell proliferation pathways. Key findings include:
- Inhibition of PI3K/Akt Pathway : JB has been shown to downregulate the PI3K/Akt signaling pathway, leading to increased apoptosis in various cancer cells, including breast cancer (MCF-7 and BT-474) and gastric cancer (MKN45) cells. This pathway is crucial for cell survival, and its inhibition promotes cell death through caspase activation .
- Induction of Apoptosis : JB induces apoptosis in a dose-dependent manner by activating caspase-3 and -9 while downregulating anti-apoptotic proteins such as BCL-2. In hepatocellular carcinoma (HCC) cells, JB increases Bax expression, promoting apoptosis .
- Cell Cycle Arrest : Studies indicate that JB causes S-phase arrest in cancer cells, which is associated with downregulation of key regulatory proteins like Cyclin A and CDK2 .
Breast Cancer
Research has demonstrated that JB significantly inhibits the proliferation and migration of breast cancer cells. In vitro studies revealed:
- Cell Proliferation : JB reduced the absorbance value (A value) in MCF-7 and BT-474 cell lines, indicating decreased cell proliferation (P < 0.01) compared to control groups .
- Apoptosis Induction : The compound increased apoptotic cell numbers significantly (P < 0.01), suggesting a potent effect against luminal B subtype breast cancer .
Hepatocellular Carcinoma
In HCC models, JB exhibited notable anti-tumor effects:
- Inhibition of Migration and Invasion : JB inhibited the migration and invasion of Huh-7 and SK-Hep-1 cells while promoting apoptosis by regulating the expression of EMT markers such as E-cadherin and vimentin .
- Regulation of Musashi-2 : The compound was found to downregulate Musashi-2, a protein implicated in tumor progression, further enhancing its anti-cancer effects .
Gastric Cancer
JB also shows promise in gastric cancer treatment:
- Cell Cycle Alterations : In MKN45 cells, JB induced S-phase arrest and decreased expression levels of cell cycle regulators, indicating its potential as an antigastric cancer agent .
Summary of Findings
The following table summarizes the biological activities and effects of Jolkinolide B across different cancer types:
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Breast Cancer | Inhibition of PI3K/Akt pathway; induction of apoptosis | Reduced proliferation; increased apoptosis |
Hepatocellular Carcinoma | Inhibition of migration/invasion; regulation of Musashi-2 | Decreased EMT markers; enhanced apoptosis |
Gastric Cancer | Cell cycle arrest; downregulation of cyclins | S-phase arrest; reduced proliferative markers |
Case Studies and Research Findings
Several studies have investigated the effects of Jolkinolide B on various cancer cell lines:
- Breast Cancer Study : A study showed that JB significantly inhibited BT-474 breast cancer cells' proliferation and migration while increasing apoptosis through PI3K/Akt pathway modulation .
- HCC Study : Another research highlighted that JB effectively inhibited HCC cell migration and invasion by affecting EMT processes and inducing apoptosis via Bax/BCL-2 regulation .
- Gastric Cancer Study : Research indicated that JB induced S-phase arrest in MKN45 gastric cancer cells, suggesting its potential as a therapeutic agent against gastric tumors .
属性
IUPAC Name |
(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOCMGDFRGRKF-MCDHERAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958923 | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37905-08-1 | |
Record name | Jolkinolide B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37905-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jolkinolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。